![molecular formula C23H18BrN5O2S B2646024 3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895640-19-4](/img/structure/B2646024.png)
3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with additional functional groups such as a bromobenzenesulfonyl and a phenylethylamine
准备方法
The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Introduction of the quinazoline moiety: This step involves the condensation of an appropriate amine with a quinazoline precursor.
Attachment of the bromobenzenesulfonyl group: This can be done through a sulfonylation reaction using a bromobenzenesulfonyl chloride reagent.
Final coupling with phenylethylamine: This step involves the formation of an amide bond between the triazoloquinazoline intermediate and phenylethylamine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.
化学反应分析
3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include catalysts like palladium or copper, solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key structural features include a quinazoline core modified with a triazole ring and a sulfonyl group, which are known to enhance biological activity.
Synthetic Pathway
- Formation of the Quinazoline Core : The initial step often involves the cyclization of appropriate aniline derivatives with carbonyl compounds.
- Triazole Formation : The introduction of the triazole moiety can be achieved through 1,3-dipolar cycloaddition reactions.
- Sulfonylation : The sulfonyl group is introduced using sulfonyl chlorides, such as 4-bromobenzenesulfonyl chloride, which reacts with amines to form sulfonamides.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to the quinazoline family. For instance:
- In Vitro Studies : Compounds similar to 3-(4-bromobenzenesulfonyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have demonstrated significant cytotoxicity against various cancer cell lines, including breast and leukemia cells. The mean GI50 values indicate a potency that is often superior to established chemotherapeutic agents like 5-fluorouracil (5-FU) .
- Molecular Docking Studies : Docking simulations suggest that these compounds can effectively bind to active sites of critical kinases involved in cancer progression, such as EGFR and B-RAF. This binding affinity correlates with their observed biological activity .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects due to the presence of the sulfonamide group. Research indicates that similar compounds can inhibit NLRP3 inflammasome activation, which plays a crucial role in inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study published in 2015 synthesized a series of quinazoline derivatives and evaluated their antitumor activities against several cancer cell lines. Among them, one derivative showed a GI50 value of 7.24 µM against breast cancer cells, indicating strong potential for further development .
Case Study 2: Inflammation Modulation
Research focusing on NLRP3 inflammasome inhibitors revealed that compounds structurally related to this compound could effectively reduce IL-1β secretion in macrophages. This suggests a pathway for therapeutic intervention in chronic inflammatory conditions .
作用机制
The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:
3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINOXALIN-5-AMINE: This compound has a quinoxaline moiety instead of a quinazoline moiety, which may result in different chemical properties and biological activities.
3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE: This compound has a pyrimidine moiety instead of a quinazoline moiety, which may also result in different chemical properties and biological activities.
生物活性
3-(4-Bromobenzenesulfonyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a hybrid compound that combines the structural features of quinazoline and triazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable quinazoline derivative with a triazole precursor. Various methods have been developed to optimize yield and purity, including the use of different solvents and catalysts. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction efficiency.
Biological Activity
The biological evaluation of this compound has revealed several promising activities:
- Inhibition of Acetylcholinesterase (AChE) : A study demonstrated that quinazoline-triazole hybrids exhibit significant inhibition of AChE, which is crucial for the treatment of Alzheimer's disease. The IC50 values ranged from 0.2 to 83.9 µM for various derivatives, indicating a strong potential for this class of compounds as therapeutic agents against neurodegenerative diseases .
- Antiproliferative Activity : Compounds similar to this compound have shown moderate antiproliferative effects against various cancer cell lines. For example, derivatives with specific substitutions demonstrated IC50 values in the low micromolar range, suggesting that structural modifications can significantly influence biological activity .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. Notably, certain derivatives exhibited ΔTm values comparable to established kinase inhibitors, indicating their potential as selective kinase inhibitors .
Case Study 1: Alzheimer's Disease
A series of quinazoline-triazole hybrids were synthesized and tested for their AChE inhibitory activity. Among them, compounds with bromobenzene substitutions showed enhanced binding affinity to both catalytic and peripheral sites on the enzyme, suggesting dual-targeting mechanisms which could be beneficial in treating Alzheimer's disease .
Case Study 2: Cancer Cell Lines
In another study focusing on antiproliferative activity, several derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of a phenyl group was found to enhance cytotoxicity significantly. Compounds were ranked based on their IC50 values, with some exhibiting potent activity in the low micromolar range .
Data Table: Biological Activity Overview
Activity | Description | IC50 Range (µM) |
---|---|---|
AChE Inhibition | Inhibition of acetylcholinesterase | 0.2 - 83.9 |
Antiproliferative Activity | Growth inhibition in cancer cell lines | Low micromolar |
Kinase Inhibition | Stabilization and inhibition of kinases | ΔTm comparable to controls |
属性
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c24-17-10-12-18(13-11-17)32(30,31)23-22-26-21(25-15-14-16-6-2-1-3-7-16)19-8-4-5-9-20(19)29(22)28-27-23/h1-13H,14-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEOZHSPNRKXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。